3-Hexen-1-ol, formate

Description

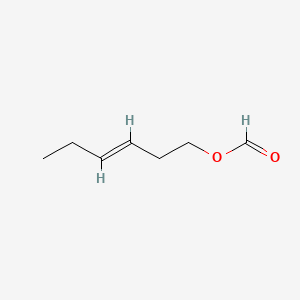

Structure

3D Structure

Properties

IUPAC Name |

[(E)-hex-3-enyl] formate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-2-3-4-5-6-9-7-8/h3-4,7H,2,5-6H2,1H3/b4-3+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJHQVZQZUGLZLS-ONEGZZNKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C/CCOC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701014970 | |

| Record name | (E)-Hex-3-enyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to pale yellow liquid with a green, vegetable odour | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Solubility |

soluble in alcohol, propylene glycol, most fixed oils; practically insoluble in water | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.898-0.918 | |

| Record name | cis-3-Hexenyl formate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/254/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

56922-80-6, 2315-09-5, 33467-73-1 | |

| Record name | trans-3-Hexenyl formate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56922-80-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-3-enyl formate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002315095 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056922806 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hexen-1-ol, 1-formate, (3E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (E)-Hex-3-enyl formate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701014970 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Z)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.833 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (E)-hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Hex-3-enyl formate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.289 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthetic Pathways and Natural Occurrence of 3 Hexen 1 Ol, Formate Precursors

Elucidation of Lipoxygenase/Hydroperoxide Lyase Pathway in C6-Alcohol Biosynthesis

The biosynthesis of C6-alcohols, including the precursors to 3-Hexen-1-ol, formate (B1220265), is primarily governed by the lipoxygenase (LOX) and hydroperoxide lyase (HPL) pathway. ebrary.netmdpi.com This metabolic cascade is a crucial part of the plant's response to tissue damage and results in the production of a group of compounds known as Green Leaf Volatiles (GLVs). mdpi.comuliege.be The pathway initiates with the enzymatic release of polyunsaturated fatty acids from plant cell membranes. mdpi.com

The key steps and enzymes involved in this pathway are detailed below:

| Enzyme | Abbreviation | Function |

| Lipoxygenase | LOX | Catalyzes the dioxygenation of polyunsaturated fatty acids (e.g., linolenic acid) to form hydroperoxy intermediates. mdpi.comresearchgate.net |

| Hydroperoxide Lyase | HPL | Cleaves the hydroperoxide intermediates into short-chain C6-aldehydes (like (Z)-3-hexenal) and C12-oxo-acids. ebrary.netuliege.be |

| Alcohol Dehydrogenase | ADH | Reduces the C6-aldehydes into their corresponding C6-alcohols, such as (Z)-3-hexen-1-ol. ebrary.netfrontiersin.org |

| Acyltransferases | - | Catalyzes the final step, the acylation of alcohols with an acyl moiety to form volatile esters like 3-Hexen-1-ol, formate. ebrary.net |

This sequence of reactions efficiently converts lipidic substrates into volatile C6 compounds. uliege.be The hydroperoxide lyase branch of the LOX pathway specifically acts on 13-hydroperoxides derived from fatty acids to produce the C6-volatile aldehydes necessary for forming 3-Hexen-1-ol. ebrary.net

Precursor Fatty Acid Metabolism in Plants

The foundational substrates for the LOX/HPL pathway are the C18 polyunsaturated fatty acids, linolenic acid and linoleic acid. ebrary.netfrontiersin.org These fatty acids are stored in plant cell membranes and are released upon tissue disruption, making them available for enzymatic conversion. mdpi.com Lipoxygenase enzymes catalyze the addition of molecular oxygen to these fatty acids, a critical step that initiates the entire biosynthetic cascade. mdpi.commdpi.com Specifically, 13-LOX enzymes produce 13-hydroperoxy derivatives, which are the direct precursors for C6 volatiles, while 9-LOX enzymes yield C9 compounds. researchgate.net The availability and subsequent hydrolysis of these lipid precursors are the first level of control in the production of GLVs. mdpi.com

Physiological Triggers for 3-Hexen-1-ol Precursor Emission

The emission of 3-Hexen-1-ol and other GLVs is not a continuous process but is instead triggered by specific physiological events that cause cell membrane disruption. uliege.be These triggers are primarily associated with plant stress and defense responses.

Key Triggers for GLV Emission:

Mechanical Damage: This is the most significant trigger. Actions such as cutting, crushing, or chewing of leaves by herbivores disrupt cell integrity, releasing the fatty acid precursors and allowing them to come into contact with the biosynthetic enzymes. mdpi.comnih.govnbinno.com The characteristic scent of freshly cut grass is a direct result of this rapid enzymatic process. nbinno.comwikipedia.org

Herbivore Attack: Insect feeding induces the release of volatiles, including (Z)-3-hexen-1-ol. nih.govacs.org These emissions can act as a plant defense mechanism, attracting predatory insects that prey on the herbivores. nih.govnih.gov In maize, for instance, insect feeding elevates the emission of (Z)-3-hexenol, which then acts as a signaling molecule to trigger further defense gene activation. researchgate.net

Abiotic Stress: Other environmental stressors can also induce the LOX pathway. For example, ozone exposure has been shown to trigger the release of several GLVs in Populus species. mdpi.com

Plant-to-Plant Signaling: Undamaged plants can perceive GLVs emitted by a nearby damaged plant. nih.gov Intermittent exposure to these volatiles can prime the undamaged plant, leading to an increased production of compounds like (Z)-3-hexen-1-yl acetate (B1210297) upon subsequent damage, enhancing its defensive capabilities. nih.gov

These responses highlight the role of 3-Hexen-1-ol precursors as critical signaling molecules in plant defense and communication. nih.govnih.gov

Distribution and Variability of 3-Hexen-1-ol in Plant Species and Natural Matrices

(Z)-3-Hexen-1-ol, also known as leaf alcohol, is a ubiquitous compound found throughout the plant kingdom and is a significant component in various food systems due to its fresh, green aroma. nih.govwikipedia.org

Occurrence in Terrestrial Flora

(Z)-3-Hexen-1-ol is produced in small amounts by the green parts of nearly all plants. nih.gov Its presence has been documented in a wide array of species, reflecting the universal nature of the LOX/HPL pathway as a response to cellular damage.

| Plant Species | Common Name | Reference |

| Camellia sinensis | Tea | nih.gov |

| Nicotiana attenuata | Coyote Tobacco | nih.gov |

| Zea mays | Corn/Maize | researchgate.netacs.org |

| Various grasses | Grass | nih.gov |

| Trifolium | Clover | nih.gov |

| Vitis vinifera | Grape | acs.orgnih.gov |

| Populus | Poplar | mdpi.com |

Presence in Agricultural and Food Systems

The characteristic "green" aroma and flavor of (Z)-3-Hexen-1-ol make it an important component of many fruits and vegetables. acs.orgmedchemexpress.com It is a key flavor compound in products like tea, tomatoes, and kiwi. nih.govacs.org Due to this property, it is widely used as a natural flavoring agent in the food and beverage industry to impart a fresh, fruity, and green quality to processed foods. nbinno.commedchemexpress.comfda.gov The annual commercial production of cis-3-Hexen-1-ol (B126655) is approximately 30 tonnes, which is primarily met through manufacturing rather than extraction from natural sources. wikipedia.orgacs.org It is also a valuable ingredient for perfumes and fragrances. nbinno.comthegoodscentscompany.com

Isomeric Ratios in Natural Emissions

The LOX/HPL pathway can lead to different isomers of C6 compounds. While (Z)-3-hexen-1-ol (the cis isomer) is the most prominently reported GLV emitted upon plant damage, other isomers and related compounds are also formed. nih.govwikipedia.org For example, the initial aldehyde product, (Z)-3-hexenal, is relatively unstable and can isomerize into the more stable (E)-2-hexenal (trans-2-hexenal). wikipedia.org Studies on Sauvignon blanc grapes have detected both (E)-2-hexenal and (Z)-3-hexen-1-ol, indicating that the precursors for different isomers are present and their concentrations can change during storage. nih.gov The specific ratio of isomers can be influenced by the plant species, the nature of the trigger, and subsequent enzymatic or non-enzymatic conversions.

Advanced Synthetic Methodologies for 3 Hexen 1 Ol, Formate and Its Precursors

Chemical Synthesis of 3-Hexen-1-ol: Industrial and Laboratory Approaches

The chemical synthesis of (Z)-3-Hexen-1-ol, commonly known as leaf alcohol, is dominated by methods that can precisely control the geometry of the double bond, as the cis-isomer is responsible for the characteristic "green" scent.

Selective Hydrogenation of Acetylenic Precursors

A primary industrial route for synthesizing (Z)-3-Hexen-1-ol involves the selective partial hydrogenation of an acetylenic precursor, 3-hexyn-1-ol (B147329). nih.gov This method is favored because it establishes the C6 backbone and the oxygen functionality in the correct positions early in the synthesis. The critical step is the stereoselective reduction of the triple bond to a cis-double bond without further reduction to the saturated alcohol, n-hexanol, or formation of the trans-isomer. nih.gov

To achieve this high selectivity, specialized catalyst systems are employed. The most common is the Lindlar catalyst, which consists of palladium deposited on calcium carbonate and treated with a catalytic poison, typically lead acetate (B1210297) and quinoline. The poison deactivates the most active sites on the palladium surface, preventing over-hydrogenation of the initially formed cis-alkene. Other palladium-based catalysts are also used industrially. mdpi.com One patented method describes the partial hydrogenation of 3-hexyn-1-ol in the presence of a palladium catalyst without a solvent, under specific hydrogen pressure ranges (10-1000 kPa), to produce high-purity cis-3-hexen-1-ol (B126655) with minimal byproducts like n-hexanol and trans-3-hexen-1-ol. mdpi.com

The general reaction scheme is as follows: 3-Hexyn-1-ol + H₂ --(Catalyst)--> (Z)-3-Hexen-1-ol

| Catalyst System | Precursor | Key Conditions | Selectivity/Yield |

| Lindlar Catalyst (Pd/CaCO₃/Pb(OAc)₂) | 3-Hexyn-1-ol | Hydrogen gas, solvent (e.g., hexane) | High selectivity for the (Z)-isomer |

| Palladium on Carbon (Pd/C) | 3-Hexyn-1-ol | Modified with poisons (e.g., quinoline) | Prevents over-reduction to n-hexanol |

| Palladium Catalyst (solvent-free) | 3-Hexyn-1-ol | H₂ pressure: 10-1000 kPa, Temp: 20-100°C | High purity (>98%) (Z)-isomer mdpi.com |

Birch Reduction Strategies and Derivatives

An alternative synthetic route to (Z)-3-Hexen-1-ol that avoids acetylenic intermediates utilizes the Birch reduction. This dissolving-metal reduction converts aromatic rings into 1,4-cyclohexadienes. A patented process demonstrates this approach starting from an alkyl phenyl ether, such as anisole. doaj.org

The multi-step synthesis involves:

Birch Reduction : The alkyl phenyl ether is subjected to a 1,4-ring reduction using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. This produces a 1-alkoxy-1,4-cyclohexadiene. doaj.orgacs.org

Oxidative Cleavage : The resulting diene undergoes selective oxidative cleavage of one of the double bonds, typically through ozonolysis. This ring-opening step generates an aldehyde ester intermediate. doaj.org

Reduction : The intermediate is then reduced to yield the desired (Z)-3-Hexen-1-ol. doaj.org

This strategy is effective for creating the cis-double bond geometry inherent in the cyclohexadiene precursor. doaj.org

Organometallic Catalysis in C6-Alcohol Synthesis

Organometallic catalysis offers powerful tools for the synthesis of C6-alcohols from simple alkene feedstocks. A prominent example is the hydroformylation reaction, also known as the oxo-process, which converts alkenes into aldehydes. libretexts.org These aldehydes can subsequently be reduced to the corresponding alcohols.

For the synthesis of a C6-alcohol, a C5-alkene such as 1-pentene (B89616) would be the starting material. The reaction involves adding a formyl group (-CHO) and a hydrogen atom across the double bond using a transition metal catalyst, typically based on rhodium or cobalt. libretexts.orgresearchgate.net

The process can be summarized as: 1-Pentene + CO + H₂ --(Catalyst)--> Hexanal (B45976) Isomers --(Reduction)--> Hexanol Isomers

The regioselectivity of the hydroformylation step (i.e., whether the formyl group adds to the terminal or internal carbon) is a critical factor that can be controlled by the choice of metal and ligands. nih.govnih.gov While this method is a cornerstone for producing bulk alcohols like hexanol, achieving the specific unsaturation and stereochemistry of (Z)-3-Hexen-1-ol requires more specialized organometallic routes or starting with precursors that already contain the double bond. For instance, cobalt-catalyzed hydroformylation is often used for longer-chain and internal olefins. acs.org

Enzymatic and Biocatalytic Routes to 3-Hexen-1-ol and its Esters

Biocatalysis presents a "green" alternative to traditional chemical synthesis, often providing high selectivity under mild reaction conditions. These methods are particularly valuable for producing natural-identical flavor and fragrance compounds.

Biotransformation of Unsaturated Fatty Acids

(Z)-3-Hexen-1-ol is one of the key "green leaf volatiles" (GLVs) produced by plants upon tissue damage. This natural pathway can be harnessed for biotechnological production. The process starts with polyunsaturated fatty acids, primarily α-linolenic acid. google.com

The enzymatic cascade involves two key steps:

Oxidation and Cleavage : The enzyme lipoxygenase introduces oxygen into the fatty acid chain, which is then cleaved by a hydroperoxide lyase. This sequence breaks the C18 fatty acid into smaller, volatile fragments, including the C6-aldehyde, (Z)-3-hexenal. google.com

Reduction : The resulting aldehyde is then reduced to (Z)-3-Hexen-1-ol by an alcohol dehydrogenase. google.com This reduction step can be efficiently carried out by various microorganisms, such as yeast (e.g., Saccharomyces cerevisiae). google.comnih.gov

This combined enzymatic and microbial process allows for the synthesis of (Z)-3-Hexen-1-ol from renewable lipid sources. rsc.orgunimi.it

Lipase-Catalyzed Esterification and Transesterification for 3-Hexen-1-ol, Formate (B1220265) Synthesis

The final step in producing the target compound, (Z)-3-Hexen-1-ol, formate, is the esterification of the parent alcohol. This can be achieved efficiently using lipases as biocatalysts. Lipases, which are hydrolases, can catalyze the formation of ester bonds in low-water environments, a reaction that is the reverse of their physiological function. nih.gov

The synthesis can proceed via two main routes:

Direct Esterification : (Z)-3-Hexen-1-ol is reacted directly with formic acid.

Transesterification : (Z)-3-Hexen-1-ol is reacted with another formate ester (an acyl donor).

Immobilized lipases are often preferred as they can be easily recovered and reused, which is economically advantageous. nih.govmdpi.com A common and highly effective lipase (B570770) for this purpose is the immobilized lipase B from Candida antarctica (marketed as Novozym 435). Studies on the synthesis of other formate esters, such as octyl formate, have shown that Novozym 435 can achieve very high conversion rates (up to 96.51%) in organic solvents at mild temperatures (e.g., 40°C). nih.govmdpi.com The reaction mechanism involves the lipase first reacting with the formic acid to form an enzyme-substrate complex, which then reacts with the alcohol to generate the ester. mdpi.com While much of the literature focuses on the synthesis of the corresponding acetate ester, the same principles and enzymatic systems are applicable for the production of (Z)-3-Hexen-1-ol, formate. unimi.itresearchgate.net

| Parameter | Optimized Conditions for Formate Ester Synthesis nih.govmdpi.com |

| Enzyme | Immobilized Lipase (e.g., Novozym 435) |

| Substrates | (Z)-3-Hexen-1-ol and Formic Acid |

| Molar Ratio | Excess of one substrate (e.g., 1:7 acid to alcohol) may drive conversion |

| Solvent | Non-polar organic solvent (e.g., n-hexane, 1,2-dichloroethane) |

| Temperature | Mild, typically 30-50°C |

| Agitation | Continuous stirring (e.g., 150 rpm) |

Microbial Fermentation and Engineered Pathway Approaches

The biotechnological production of (Z)-3-Hexen-1-ol, the direct precursor to (Z)-3-Hexen-1-ol, formate, represents a significant advancement in green chemistry. This approach typically involves a two-step biocatalytic process that begins with polyunsaturated fatty acids. google.comgoogle.com

The initial step utilizes a natural enzyme system, often derived from plant tissues, to perform a stereospecific oxidation of a fatty acid like linolenic acid. google.com This enzymatic cascade, involving lipoxygenase and hydroperoxide lyase, converts the fatty acid into the aldehyde, (Z)-3-hexenal. google.com

In the second step, this aldehyde is reduced to the target alcohol, (Z)-3-Hexen-1-ol. google.com This reduction is commonly achieved through the fermentative action of yeast, with Saccharomyces cerevisiae being a notable example. google.comnih.govymdb.ca The yeast's alcohol dehydrogenase enzymes facilitate this conversion. google.com The entire process can be carried out in an aqueous culture medium, combining the plant-derived enzyme system and the yeast. google.comgoogle.com

Once the precursor alcohol is produced, the final esterification to 3-Hexen-1-ol, formate can be accomplished biocatalytically. This is often achieved using lipases in a transesterification reaction. researchgate.net These enzymatic methods are advantageous as they operate under mild conditions and can lead to high-purity products. mdpi.com Research into engineered metabolic pathways in microorganisms aims to further streamline this process, potentially creating a single organism capable of converting biomass-derived sugars or other renewable feedstocks directly into the desired C6 alcohol, although much of this work is still developmental. usda.gov

Table 1: Components in the Biocatalytic Synthesis of (Z)-3-Hexen-1-ol

| Reaction Step | Component Type | Specific Example | Function | Source Reference |

|---|---|---|---|---|

| Oxidation | Substrate | Linolenic Acid | Starting material for the synthesis. | google.com |

| Oxidation | Enzyme System | Plant Tissue Homogenate (e.g., from radish) | Contains lipoxygenase and hydroperoxide lyase to produce (Z)-3-hexenal. | google.com |

| Reduction | Microorganism | Saccharomyces cerevisiae (Yeast) | Reduces (Z)-3-hexenal to (Z)-3-Hexen-1-ol. | google.comnih.gov |

| Esterification | Enzyme | Lipase (e.g., from Rhizomucor miehei) | Catalyzes the formation of the formate ester from the alcohol. | researchgate.net |

Stereoselective Synthesis of this compound Isomers

Controlling the stereochemistry of the double bond in 3-Hexen-1-ol is crucial for producing specific isomers of its formate ester. The synthesis of the (Z)- and (E)-isomers of the precursor alcohol is typically achieved through distinct catalytic hydrogenation pathways.

The stereoselective synthesis of (Z)-3-Hexen-1-ol, the precursor to the important (Z)- or cis-isomer, is commonly achieved by the partial hydrogenation of 3-hexyn-1-ol. google.com This reaction requires a catalyst that selectively promotes syn-addition of hydrogen to the alkyne, yielding the cis-alkene without over-reduction to the saturated alcohol, n-hexanol. The Lindlar catalyst, which consists of palladium poisoned with lead, is a classic example used for this transformation. google.com

Conversely, the synthesis of (E)-3-Hexen-1-ol, the trans-isomer, requires an anti-addition of hydrogen to the alkyne or starting from a material that already contains a trans-double bond. One common method is the reduction of 3-hexyn-1-ol using sodium in liquid ammonia. More advanced methods may involve the catalytic reduction of a precursor ester, such as methyl (E)-hex-3-enoate. chemicalbook.com

Once the desired alcohol isomer is synthesized, the final esterification step to form this compound is a straightforward reaction with formic acid or a derivative. This esterification does not affect the configuration of the existing double bond, thus preserving the stereochemistry. Advanced catalytic approaches, such as those employing gold or palladium complexes, are continually being developed for the stereoselective synthesis of various enol esters and can provide pathways to highly specific isomers. researchgate.netmdpi.com

Table 2: Catalytic Systems for Stereoselective Synthesis of 3-Hexen-1-ol Isomers

| Target Isomer | Starting Material | Catalyst/Reagent System | Key Outcome | Source Reference |

|---|---|---|---|---|

| (Z)-3-Hexen-1-ol | 3-Hexyn-1-ol | Palladium-based catalyst (e.g., Lindlar catalyst) | Selective partial hydrogenation to the cis-alkene. | google.com |

| (E)-3-Hexen-1-ol | 3-Hexyn-1-ol | Sodium in liquid ammonia | Dissolving metal reduction to the trans-alkene. | |

| (E)-3-Hexen-1-ol | Methyl (E)-hex-3-enoate | Ruthenium complex | Hydrogenation of the ester to the alcohol while preserving the trans-double bond. | chemicalbook.com |

Development of High-Purity Synthesis Techniques

Achieving high purity in the synthesis of this compound necessitates careful control over the synthesis of its precursor, 3-Hexen-1-ol, to minimize the formation of closely related impurities. The primary impurities of concern are the opposite geometric isomer and the over-reduced saturated analog, n-hexanol. google.com

In the stereoselective synthesis of (Z)-3-Hexen-1-ol via partial hydrogenation of 3-hexyn-1-ol, reaction conditions are optimized to maximize selectivity. A key technique involves adjusting physical parameters during the reaction. For instance, by reducing the stirring speed once the reaction conversion rate reaches a certain point (e.g., 95%), the formation of byproducts can be significantly decreased. google.com This is because the rate of hydrogen diffusion can influence the selectivity of the catalyst, and slower stirring can prevent over-hydrogenation. This method has been shown to yield (Z)-3-Hexen-1-ol with a purity of over 96%, containing less than 1.5% of the (E)-isomer and less than 0.2% of n-hexanol. google.com

The choice of catalyst is also critical. While nickel-based catalysts can suppress the formation of the trans-isomer, they may still produce significant amounts of n-hexanol as a byproduct. google.com Therefore, highly selective palladium catalysts are often preferred. google.com

Following the synthesis, purification is essential. The most common method for separating the desired product from the catalyst and any byproducts is distillation. google.com For biocatalytic routes, the development of solvent-free systems is a promising technique for high-purity synthesis. By eliminating the solvent, the product can often be recovered with high purity, minimizing complex downstream processing steps. mdpi.com

Table 3: Impurity Control in High-Purity (Z)-3-Hexen-1-ol Synthesis

| Impurity | Source of Formation | Control Method | Target Purity Level | Source Reference |

|---|---|---|---|---|

| (E)-3-Hexen-1-ol | Non-selective hydrogenation of 3-hexyn-1-ol. | Use of stereoselective catalysts (e.g., Lindlar catalyst). | <1.5% | google.com |

| n-Hexanol | Over-hydrogenation of the alkyne or alkene. | Controlling hydrogen pressure and stirring speed; catalyst choice. | <0.2% | google.com |

| Unreacted 3-Hexyn-1-ol | Incomplete reaction. | Monitoring reaction progress (e.g., via gas chromatography) to ensure full conversion. | Minimal | google.com |

| Solvent/Reagent Residues | Residues from the reaction mixture. | Post-synthesis purification, primarily distillation. | Minimal | google.com |

Ecological and Biological Functions Mediated by 3 Hexen 1 Ol, Formate and Associated Glvs

Inter- and Intra-Plant Communication

Plants utilize a sophisticated network of chemical signals to communicate with each other and to coordinate defenses within a single plant. GLVs, including those related to 3-Hexen-1-ol, formate (B1220265), are key components of this airborne communication system.

When a plant is attacked by herbivores, it releases a specific blend of volatile organic compounds, known as HI-VOCs, from the damaged tissues. nih.gov The C6-volatile (Z)-3-Hexen-1-ol is a prominent component of this blend released by numerous plant species, including corn (Zea mays), in response to insect feeding. researchgate.net This release serves as a rapid signal, indicating the presence of a threat. For instance, studies on Braya longii, a rare plant species, have shown that (Z)-3-Hexenol and (Z)-3-Hexenyl acetate (B1210297) are only found in measurable quantities in headspace collections from plants actively under attack by herbivores. oup.com

One of the most significant functions of GLVs in plant communication is the "priming" of defenses in undamaged plants or in undamaged parts of the same plant. nih.gov Airborne exposure to these compounds sensitizes the plant, enabling it to mount a faster and stronger defense response upon subsequent attack. nih.gov

Research has demonstrated this phenomenon across various plant species:

Maize (Zea mays): Seedlings exposed to GLVs like (Z)-3-Hexenal, (Z)-3-Hexen-1-ol, and (Z)-3-Hexenyl acetate subsequently produced significantly more of the defense hormone jasmonic acid (JA) and volatile sesquiterpenes after being mechanically damaged. researchgate.net

Tomato (Solanum lycopersicum): Exposure to (Z)-3-Hexenol was found to prime tomato plants, enhancing their defense against the transmission of the Tomato yellow leaf curl virus (TYLCV) by its whitefly vector, Bemisia tabaci. nih.gov

Wheat (Triticum aestivum): Pre-exposure to (Z)-3-Hexenyl acetate primed wheat for a more robust defense against infection by the fungus Fusarium graminearum, resulting in up to 40% fewer necrotic spikelets. nih.gov

Arabidopsis (Arabidopsis thaliana): Undamaged Arabidopsis plants intermittently exposed to volatiles from damaged neighbors showed an increased production of (Z)-3-Hexen-1-ol and (Z)-3-Hexenyl acetate when they were subsequently damaged themselves. researchgate.netnih.gov

This priming mechanism allows for a coordinated and heightened state of readiness in plant populations, reducing the impact of future herbivore or pathogen attacks. nih.gov

| Plant Species | Priming GLV | Subsequent Stressor | Primed Defense Response |

| Maize (Zea mays) | (Z)-3-Hexen-1-ol, (Z)-3-Hexenyl acetate | Caterpillar regurgitant | Increased production of jasmonic acid and sesquiterpenes. researchgate.net |

| Tomato (Solanum lycopersicum) | (Z)-3-Hexenol | Whitefly (Bemisia tabaci) | Reduced susceptibility to virus transmission. nih.gov |

| Wheat (Triticum aestivum) | (Z)-3-Hexenyl acetate | Fusarium graminearum (fungus) | Reduced necrotic spikelets. nih.gov |

| Arabidopsis (Arabidopsis thaliana) | Volatiles from damaged plants | Artificial damage | Increased production of (Z)-3-Hexen-1-ol and (Z)-3-Hexenyl acetate. nih.gov |

The ecological function of GLVs is often dependent on their interaction with other volatile compounds, creating specific chemical "bouquets" that elicit precise responses. The effect of a single compound can be significantly enhanced or altered when it is part of a blend. For example, in maize, the simultaneous exposure to (Z)-3-Hexen-1-ol and the plant hormone ethylene (B1197577) led to an increase in herbivore-induced volatile emissions, demonstrating a clear synergistic effect. nih.gov Furthermore, a mixture of (Z)-3-Hexen-1-ol, (Z)-3-Hexenyl acetate, and benzaldehyde (B42025) in their natural ratio was more attractive to the female fruit moth, Cydia molesta, than any of the individual compounds alone. nih.gov

Plant-Insect Interactions and Tritrophic Effects

GLVs are central to the intricate relationships between plants, the herbivores that feed on them (second trophic level), and the natural enemies of those herbivores (third trophic level).

The same GLV can act as both an attractant and a repellent to herbivores, a duality that is often concentration-dependent. nih.govresearchgate.net Electrophysiological studies have confirmed that a wide range of herbivorous insects can detect (Z)-3-Hexen-1-ol and its derivatives via their antennae. nih.gov For some insects, these compounds signal a suitable host plant for feeding or egg-laying. For example, at low concentrations, both (Z)-3-Hexen-1-ol and (Z)-3-Hexenyl acetate were significantly attractive to females of the spittlebug Philaenus spumarius. researchgate.net Conversely, for other insects, these volatiles can indicate a plant that is already damaged and has activated its defenses, thus acting as a repellent. nih.gov

A key indirect defense mechanism for plants is the release of HI-VOCs to recruit the natural enemies of the attacking herbivores. nih.gov This "cry for help" is a classic example of a tritrophic interaction. GLVs like (Z)-3-Hexen-1-ol and its esters are highly effective signals for predators and parasitoids, guiding them to their prey. nih.govresearchgate.net

Extensive research has highlighted this function:

The release of (Z)-3-Hexen-1-ol by tobacco plants under attack by Manduca sexta caterpillars attracts predatory insects, leading to higher herbivore mortality in the field. nih.gov

(Z)-3-Hexenyl acetate is a known attractant for the parasitic wasp Cotesia glomerata, which lays its eggs inside caterpillars, thereby neutralizing the threat to the plant. researchgate.netnih.gov The increased production of this volatile in primed Arabidopsis plants makes them more attractive to these beneficial wasps. researchgate.netnih.gov

| GLV | Emitting Plant | Herbivore | Attracted Natural Enemy |

| (Z)-3-Hexen-1-ol | Tobacco (Nicotiana) | Manduca sexta (caterpillar) | Predatory insects. nih.gov |

| (Z)-3-Hexenyl acetate | Arabidopsis (Arabidopsis thaliana) | Pieris rapae (caterpillar) | Cotesia glomerata (parasitic wasp). researchgate.netnih.gov |

Semiochemical Roles in Insect Chemoreception

As a semiochemical, 3-Hexen-1-ol, formate is a molecule that mediates interactions between organisms. While extensive research has focused on other GLVs like (Z)-3-hexenol and (Z)-3-hexenyl acetate in insect attraction and repulsion, the specific role of the formate ester is still being elucidated. nih.govresearchgate.net However, its structural similarity to these well-known insect attractants and repellents suggests it likely has a function in insect chemoreception.

Table 1: Examples of Insect Responses to Related Green Leaf Volatiles

| Insect Species | Compound(s) | Observed Response |

| Cydia molesta (Oriental fruit moth) | Mixture of (Z)-3-hexenol and (Z)-3-hexenyl acetate | Attraction of females nih.gov |

| Spodoptera frugiperda (Fall armyworm) | (Z)-3-hexenyl acetate | Attraction and oviposition stimulation nih.gov |

| Ostrinia furnacalis (Asian corn borer) | (Z)-3-hexenol | Repellent behavior in neonate larvae nih.gov |

| Manduca sexta (Tobacco hornworm) | Green Leaf Volatiles | Elicits feeding behavior in larvae nih.gov |

Role in Interspecies Chemical Communication (beyond insects)

The role of this compound in interspecies chemical communication extends beyond insects, primarily through its function in plant-plant signaling. When a plant is damaged by herbivores or mechanical means, it releases a blend of GLVs. researchgate.net These airborne compounds can be perceived by neighboring plants, which then prime their own defenses in anticipation of a potential threat. nih.gov

This phenomenon, known as plant-plant communication, is a critical aspect of plant defense strategies. While specific studies on this compound in this context are limited, the broader class of C6-volatiles, including (Z)-3-hexenol, has been shown to induce the expression of defense-related genes in neighboring plants. nih.gov For example, corn seedlings pre-exposed to synthetic (Z)-3-hexenol produced higher levels of jasmonic acid and volatile sesquiterpenes, which are involved in defense against herbivores. nih.gov As a component of the GLV blend, this compound is likely a part of the complex chemical message that facilitates this inter-plant communication.

Modulation of Sensory Perception in Other Organisms

The sensory impact of this compound and related GLVs is not limited to insects and plants. These compounds are well-known for their characteristic "green" or "grassy" odor, which is a significant component of the aroma of freshly cut grass and many fruits and vegetables. glooshi.commedchemexpress.comacs.org This scent is perceptible to a wide range of organisms, including humans.

In humans, the perception of the grassy odor of the related compound, cis-3-Hexen-1-ol (B126655), has been linked to genetic variations in the OR2J3 odor receptor gene. wikipedia.org While the specific receptor for this compound has not been identified, its contribution to the characteristic aroma of plants means it plays a role in how other organisms, including mammals, perceive their environment. For herbivores, the scent of GLVs can influence foraging behavior, signaling the presence of recently damaged—and potentially defended—plants.

The flavor industry also utilizes cis-3-Hexenyl formate for its ability to impart fresh, green, and slightly fruity notes to food products. thegoodscentscompany.com It is found naturally in trace amounts in foods such as raspberries, mangoes, and tea leaves. scentree.cofoodb.ca This demonstrates that the sensory perception of this molecule is relevant to the flavor profiles of natural food sources for various organisms.

Advanced Analytical Methodologies for Research on 3 Hexen 1 Ol, Formate

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 3-Hexen-1-ol, formate (B1220265) from complex mixtures and determining its concentration. Gas chromatography, in particular, is well-suited for the analysis of this volatile compound.

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful tool for the identification and structural analysis of 3-Hexen-1-ol, formate. In this technique, the compound is first separated from other components in a sample based on its volatility and interaction with the stationary phase of a gas chromatograph. The separated compound then enters a mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum serves as a molecular fingerprint, allowing for its identification.

The electron ionization (EI) mass spectrum of (Z)-3-Hexen-1-ol, formate is characterized by a specific fragmentation pattern. While the molecular ion peak (M+) at m/z 128 may be of low intensity or absent, characteristic fragment ions provide significant structural information. Key fragments often arise from the cleavage of the ester group and rearrangements within the hexenyl chain. The NIST WebBook provides a reference mass spectrum for (Z)-3-Hexen-1-ol, formate, which can be used for comparison and confirmation of its identity in unknown samples. thegoodscentscompany.comnetlify.appnist.gov

Retention indices are another critical parameter obtained from GC analysis, aiding in the identification of compounds. The Kovats retention index is a standardized measure of a compound's retention time relative to a series of n-alkanes. For (E)-3-Hexen-1-ol, formate, experimental Kovats retention indices have been reported on both standard non-polar and polar GC columns, providing valuable data for its identification in various analytical setups. sigmaaldrich.com

| Parameter | Value | Isomer | Source |

|---|---|---|---|

| Molecular Weight | 128.17 g/mol | (Z) and (E) | thegoodscentscompany.comsigmaaldrich.com |

| Kovats Retention Index (Standard Non-Polar Column) | 898, 913.9 | (E) | sigmaaldrich.com |

| Kovats Retention Index (Standard Polar Column) | 1416 | (E) | sigmaaldrich.com |

For the accurate quantification of this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is a widely used and robust technique. The flame ionization detector exhibits a linear response over a wide range of concentrations and is highly sensitive to organic compounds. While specific quantitative studies on this compound using GC-FID are not extensively detailed in readily available literature, the principles of the technique are well-established for the analysis of volatile esters and flavor compounds. pdx.edunist.govillinois.edu

The quantification process typically involves the preparation of a calibration curve using standards of known concentrations of this compound. The peak area of the compound in a sample is then compared to the calibration curve to determine its concentration. To improve accuracy, an internal standard is often used to correct for variations in injection volume and detector response.

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique that is particularly effective for the extraction and concentration of volatile and semi-volatile compounds like this compound from various matrices. youtube.comnmrdb.orglibretexts.org When coupled with GC-MS or GC-FID, HS-SPME provides a sensitive and efficient method for analysis.

In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above a sample. The volatile analytes, including this compound, partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. The fiber is subsequently introduced into the hot injector of the gas chromatograph, where the analytes are thermally desorbed and transferred to the GC column for separation and analysis.

The selection of the appropriate SPME fiber is critical for efficient extraction. For a compound like this compound, which is a moderately polar ester, a fiber with a mixed-phase coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is often a suitable choice as it can effectively trap a wide range of volatile organic compounds. caspre.calibretexts.orgnih.govscentree.cofirmenich.com

Spectroscopic Characterization Techniques

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound.

Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups within a molecule. The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrations of its specific bonds.

The most prominent features in the IR spectrum of this compound would be the absorptions related to the ester group. A strong, sharp absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O (carbonyl) stretching vibration of the aliphatic ester. thegoodscentscompany.com Additionally, one or two strong bands corresponding to the C-O stretching vibrations of the ester linkage will be present in the 1300-1000 cm⁻¹ region. thegoodscentscompany.com

Other characteristic absorptions include those for the C=C double bond in the hexenyl chain, which would appear around 1670-1640 cm⁻¹, and the vinylic C-H stretching vibrations, which are typically observed just above 3000 cm⁻¹. The aliphatic C-H stretching vibrations of the ethyl and methylene (B1212753) groups will be visible in the 3000-2850 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (alkene) | Stretching | 3100-3000 | Medium |

| C-H (alkane) | Stretching | 3000-2850 | Strong |

| C=O (ester) | Stretching | 1750-1735 | Strong |

| C=C (alkene) | Stretching | 1670-1640 | Medium to Weak |

| C-O (ester) | Stretching | 1300-1000 | Strong |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. Both ¹H and ¹³C NMR spectroscopy would be instrumental in confirming the structure of this compound.

In the ¹H NMR spectrum, the proton of the formate group (O-CH=O) is expected to appear as a singlet in the downfield region, typically around 8.0 ppm. The protons on the carbons of the hexenyl chain will have characteristic chemical shifts and coupling patterns. The olefinic protons (-CH=CH-) would resonate in the range of 5.3-5.6 ppm, with their coupling constants providing information about the stereochemistry (cis or trans) of the double bond. The methylene protons adjacent to the ester oxygen (-O-CH₂-) would be deshielded and appear around 4.1-4.3 ppm. The other methylene and methyl protons of the hexenyl chain would have signals in the upfield region of the spectrum.

The ¹³C NMR spectrum would show distinct signals for each of the seven carbon atoms in the molecule. The carbonyl carbon of the formate group would be the most downfield signal, expected around 160-162 ppm. The carbons of the double bond would appear in the olefinic region (around 120-140 ppm), and the carbon attached to the ester oxygen would be found in the range of 60-70 ppm. The remaining aliphatic carbons would resonate at higher field strengths.

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |

|---|---|---|

| 1 (O-CH₂) | ~4.1-4.3 (t) | ~60-65 |

| 2 (CH₂) | ~2.4-2.6 (q) | ~25-30 |

| 3 (CH=) | ~5.3-5.6 (m) | ~120-130 |

| 4 (=CH) | ~5.3-5.6 (m) | ~130-140 |

| 5 (CH₂) | ~2.0-2.2 (quintet) | ~20-25 |

| 6 (CH₃) | ~0.9-1.0 (t) | ~10-15 |

| Formate (CHO) | ~8.0 (s) | ~160-162 |

(Note: Expected chemical shifts are based on general principles and data for similar structures. Actual values may vary depending on the solvent and other experimental conditions.)

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of volatile compounds such as this compound. Unlike standard mass spectrometry, HRMS provides the exact mass of a molecule with a very high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental formula of the compound, which is a critical step in its identification.

When analyzing this compound, HRMS can distinguish it from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). The precise mass measurement of the molecular ion helps to confirm the chemical formula, C7H12O2. nist.govnist.gov The instrument measures the mass-to-charge ratio (m/z) of the ionized compound, and this experimentally determined exact mass is then compared to the theoretical mass calculated from its elemental formula.

In addition to identifying the parent molecule, HRMS is crucial for structural elucidation by analyzing the fragmentation patterns of the compound. The high resolution allows for the accurate mass measurement of fragment ions, providing detailed insights into the molecule's structure and confirming the presence of specific functional groups. Data from institutions like the National Institute of Standards and Technology (NIST) provide reference mass spectra for (Z)-3-Hexen-1-ol, formate, which can be used for comparison and confirmation. nist.gov

| Property | Value | Reference |

|---|---|---|

| Chemical Formula | C7H12O2 | nist.govnist.gov |

| Molecular Weight | 128.1690 g/mol | nist.govnist.gov |

| CAS Registry Number | 33467-73-1 | nist.govnist.gov |

| IUPAC Standard InChIKey | XJHQVZQZUGLZLS-ARJAWSKDSA-N | nist.govnist.gov |

Advanced Detection and Sensory Evaluation Systems

Electronic Nose Technology for Aroma Profiling

Electronic nose (e-nose) technology offers a rapid and non-destructive method for the aroma profiling of complex mixtures containing volatile compounds like this compound. nih.gov An e-nose mimics the human olfactory system by using an array of chemical gas sensors that interact with volatile organic compounds (VOCs). nih.gov When exposed to an aroma, each sensor in the array exhibits a change in its electrical properties, generating a unique response pattern or "fingerprint" for that specific aroma. nih.gov

| Sensor Type | Response Intensity (Arbitrary Units) | Primary Target Compound Class |

|---|---|---|

| Metal Oxide Semiconductor (MOS) 1 | 85 | Alcohols, Aldehydes |

| MOS 2 | 65 | Esters |

| Conducting Polymer 1 | 72 | Aromatic Compounds |

| Quartz Crystal Microbalance 1 | 48 | General VOCs |

Odor Activity Value (OAV) Assessment

| Compound | Concentration (µg/kg) | Odor Threshold (µg/kg in oil) | Calculated OAV | Odor Description |

|---|---|---|---|---|

| Hexanal (B45976) | 1130.3 | 60 | 18.8 | Green, sweet |

| (E)-2-Hexenal | 102.6 | 17 | 6.0 | Green, fruity |

| (Z)-3-Hexen-1-ol | 3461.2 | 700 | 4.9 | Green, grassy |

| 1-Hexanol | 1824.7 | 5000 | 0.4 | Fruity, green |

Data derived from a study on cv. Ayvalik olive oil nih.gov

Electrophysiological Detection (GC-EAD) in Chemoreception Studies

Gas Chromatography-Electrophysiological Detection (GC-EAD) is a powerful technique used in chemoreception studies to identify which specific volatile compounds in a complex mixture are biologically active, meaning they can be detected by an organism's olfactory system. This method is widely used in entomology to identify insect pheromones and kairomones (plant volatiles that attract insects).

The GC-EAD system works by splitting the effluent from a gas chromatograph column into two paths. One path goes to a standard detector, like a Flame Ionization Detector (FID), which registers all separated compounds. The other path is directed over an insect's antenna, which serves as a biological detector. An electroantennogram (EAG) is recorded, and when a compound that stimulates the olfactory receptors on the antenna elutes from the column, a distinct electrical potential is generated.

By comparing the FID chromatogram with the EAG recording, researchers can pinpoint exactly which compounds in the mixture elicit an olfactory response. This technique would be highly applicable for studying the role of this compound as a potential insect attractant or repellent, helping to understand its ecological significance in plant-insect interactions.

Chemometric and Multivariate Data Analysis in Complex Mixture Studies

The data generated from advanced analytical instruments like HRMS and electronic noses are often vast and complex, making it difficult to extract meaningful information through simple analysis. Chemometrics applies mathematical and statistical methods to analyze chemical data, enabling researchers to interpret these complex datasets. researchgate.net

Future Research Directions and Translational Impact of 3 Hexen 1 Ol, Formate Research

Elucidation of Novel Biosynthetic Enzymes and Genetic Pathways

The biosynthesis of GLVs is initiated through the lipoxygenase (LOX) pathway. mdpi.com In response to tissue damage, fatty acids like linolenic acid are converted into 13-hydroperoxides. nih.govresearchgate.net These are then cleaved by hydroperoxide lyase (HPL) to produce C6 aldehydes, such as (Z)-3-hexenal. nih.govresearchgate.net Subsequently, alcohol dehydrogenase (ADH) reduces this aldehyde to its corresponding alcohol, (Z)-3-hexen-1-ol. nih.govoup.com

While the final step in the formation of the well-studied (Z)-3-hexenyl acetate (B1210297) is catalyzed by acetyl-CoA:(Z)-3-hexen-1-ol acetyltransferase (CHAT), the specific enzyme responsible for synthesizing (Z)-3-hexen-1-ol, formate (B1220265) has not been definitively identified. researchgate.netfrontiersin.org The genetic and enzymatic machinery that facilitates the transfer of a formate group to the alcohol remains a critical knowledge gap.

Future research must focus on identifying and characterizing this putative "formate transferase." This involves a combination of proteomic and transcriptomic analyses of plants known to produce formate esters. pherobase.com Pinpointing the specific genes and the resulting enzymes will not only complete our understanding of the GLV biosynthetic network but also provide powerful tools for metabolic engineering. The ability to heterologously express these enzymes in microorganisms like yeast could enable the biotechnological production of natural formate esters. google.com

Development of Sustainable and Green Chemical Synthesis Routes

Currently, the commercial synthesis of (Z)-3-hexenyl formate typically involves a conventional esterification reaction between (Z)-3-hexen-1-ol and formic acid, often using an acid catalyst. scentree.co While effective, this method aligns with traditional chemical processes that are increasingly being replaced by more environmentally benign alternatives. The principles of green chemistry advocate for processes that reduce waste, use renewable resources, and operate under milder conditions. rsc.org

A promising future direction lies in the development of biocatalytic synthesis routes. Research on other formate esters, such as octyl formate, has demonstrated the high efficiency of enzymatic synthesis using immobilized lipases like Novozym 435. mdpi.comnih.gov This approach offers high conversion rates under mild temperatures and allows for the reuse of the enzyme catalyst, significantly reducing waste and energy consumption. nih.gov

Future research should aim to optimize a similar enzymatic process for 3-hexen-1-ol, formate. This would involve screening different lipases, optimizing reaction conditions (e.g., molar ratios, temperature, solvent-free systems), and developing scalable bioreactor processes. Success in this area would provide a sustainable and green manufacturing route, aligning with the growing demand for natural and sustainably produced flavor and fragrance ingredients.

Refined Atmospheric Chemistry Models for GLV Reactivity

Green leaf volatiles, including this compound, are significant biogenic volatile organic compounds (BVOCs) emitted into the atmosphere, particularly from vegetation under stress. mdpi.com Once in the atmosphere, these compounds are highly reactive and have short lifetimes, on the order of a few hours. They readily react with primary atmospheric oxidants such as hydroxyl radicals (OH), nitrate (B79036) radicals (NO₃), and ozone (O₃).

These reactions contribute to the formation of secondary organic aerosols (SOA), which have substantial impacts on air quality and climate. mdpi.com Studies have determined the gas-phase reaction rate coefficients for various cis-3-hexenyl esters, providing crucial data for atmospheric models. For instance, the reaction of cis-3-hexenyl formate with OH radicals is a primary degradation pathway.

| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |

| OH radical | (4.13 ± 0.45) x 10⁻¹¹ | researchgate.net |

| Ozone (O₃) | (4.06 ± 0.66) x 10⁻¹⁷ | researchgate.net |

This interactive table summarizes key kinetic data for the atmospheric reactions of (Z)-3-hexen-1-ol, formate.

Future research must continue to refine these models by investigating the full range of oxidation products and their subsequent chemical fates. Identifying the complex array of higher molecular weight oligomers and other products formed during the oxidation of this compound is essential for accurately predicting its contribution to SOA mass and its effects on cloud condensation nuclei. This requires advanced analytical techniques in controlled smog chamber experiments to improve the predictive power of regional and global atmospheric chemistry models.

Bio-Inspired Strategies for Pest Management and Crop Protection

Plants produce GLVs as a key part of their defense strategy. These volatile compounds act as semiochemicals—signaling molecules that mediate interactions between organisms. bioprotectionportal.complantprotection.pl GLVs released from a damaged plant can repel herbivores and, crucially, attract the natural enemies (predators and parasitoids) of those herbivores, a phenomenon known as "indirect defense." nih.govresearchgate.net Furthermore, neighboring plants can detect these airborne cues and "prime" their own defenses, leading to a faster and stronger response to future attacks. nih.govnih.gov

While much of the research in this area has focused on (Z)-3-hexen-1-ol and its acetate ester, it is highly probable that this compound plays a similar role in these complex ecological interactions. nih.govmdpi.com The structural similarity suggests it could be a component of the scent profile that attracts beneficial insects or deters pests.

Future research should focus on bioassays to determine the specific behavioral responses of key agricultural pests and their predators to this compound. This knowledge can be translated into bio-inspired pest management strategies:

Mass Trapping: The compound could be used as a lure in traps to monitor and reduce pest populations. bioprotectionportal.com

Priming: Dispersing the compound in a field could preemptively boost the defensive capacity of crops against pathogens and herbivores. nih.govnih.gov

Attract and Kill: Combining the attractant with a pathogen or insecticide could specifically target pests. bioprotectionportal.com

These approaches offer an ecologically sound alternative to broad-spectrum pesticides, contributing to more sustainable agricultural practices.

Applications in Advanced Material Science and Olfactory Technologies

While the primary applications of this compound are in the flavor and fragrance industry, its unique chemical properties open avenues for innovation in other fields. nih.govfemaflavor.org

Currently, there is no documented use of this compound in material science. However, its carbon-carbon double bond presents a potential site for polymerization. Future research could explore its incorporation as a monomer to create novel polymers with unique properties, potentially biodegradable polyesters that release a "green" scent upon degradation.

In the realm of olfactory technologies, the development of "electronic noses" (e-noses) offers a powerful tool for detecting and discriminating complex mixtures of volatile compounds. nih.govresearchgate.net These devices use arrays of chemical sensors to generate a unique digital signature for each aroma. semanticscholar.org Bioelectronic noses take this a step further by incorporating biological components, such as olfactory receptors, to achieve sensitivity and specificity comparable to the mammalian nose. nih.gov Future research could focus on developing and training e-nose systems to specifically detect and quantify this compound. Such technology could be used for:

Quality control in the food and fragrance industry.

Monitoring plant stress in agricultural settings.

Detecting specific biogenic emissions in environmental science.

Interdisciplinary Research on Chemical Ecology and Environmental Sustainability

The study of this compound inherently bridges multiple scientific disciplines. Understanding its role requires integrating knowledge from plant biology, enzymology, atmospheric chemistry, and ecology. The journey of this single molecule—from its biosynthesis in a leaf, its release into the air, its role as an ecological signal, and its ultimate chemical transformation in the atmosphere—is a microcosm of larger biogeochemical cycles.

Future interdisciplinary research should focus on creating a holistic model of the lifecycle of this compound and other GLVs. This involves:

Quantifying emission rates from various ecosystems under different environmental stressors (e.g., drought, heat, herbivory).

Linking specific emission profiles to precise ecological outcomes, such as the recruitment of beneficial insects.

Modeling how changes in land use and climate will affect the atmospheric budget of GLVs and subsequent impacts on air quality.

Q & A

Basic Research Questions

Q. How can 3-Hexen-1-ol, formate be identified and characterized using spectroscopic and chromatographic methods?

- Methodological Answer :

- Gas Chromatography-Mass Spectrometry (GC-MS) : Use polar columns (e.g., DB-Wax) or non-polar columns (e.g., HP-5) with retention indices (RI) for identification. For (Z)-3-hexen-1-ol formate, RI values are 1384 (DB-Wax) and 857–858 (HP-5) under optimized temperature ramps .

- Infrared (IR) Spectroscopy : Reference NIST spectral data to confirm ester and alkene functional groups. Key IR peaks include C=O stretch (~1720 cm⁻¹) and C-O ester vibrations (~1170 cm⁻¹) .

- Natural Source Profiling : Compare with essential oil components from Viola odorata or Citrus reticulata using GC-MS libraries .

Q. What are the recommended synthetic routes for this compound in laboratory settings?

- Methodological Answer :

- Esterification : React (Z)-3-hexen-1-ol with formic acid under acid catalysis (e.g., H₂SO₄). Monitor reaction progress via thin-layer chromatography (TLC).

- Purification : Use fractional distillation (boiling point ~157°C) and confirm purity via GC-FID .

- Stereochemical Control : Ensure (Z)-configuration preservation using chiral GC columns or NMR analysis of alkene protons (δ 5.3–5.5 ppm, coupling constant J ~10–12 Hz) .

Q. How is this compound quantified in plant volatile organic compound (VOC) studies?

- Methodological Answer :

- Headspace Solid-Phase Microextraction (HS-SPME) : Use carboxen/polydimethylsiloxane (CAR/PDMS) fibers for VOC trapping. Optimize extraction time (30–60 min) and desorption temperature (250°C) .

- Internal Standard Calibration : Spike samples with deuterated analogs (e.g., d₃-3-hexen-1-ol) to correct for matrix effects .

Advanced Research Questions

Q. How does this compound contribute to plant stress response mechanisms?

- Methodological Answer :

- Exogenous Application : Pretreat plants with 1 mM (Z)-3-hexen-1-ol formate via foliar spray. Monitor stomatal conductance using porometry and quantify stress markers (e.g., proline, malondialdehyde) .

- Transcriptomic Analysis : Perform qRT-PCR to track upregulation of stress-related genes (e.g., LOX, ADH, DREB) .

Q. What analytical challenges arise in differentiating this compound isomers, and how are they addressed?

- Methodological Answer :

- Chiral Chromatography : Use CP-Sil 8 or β-DEX columns to resolve (Z)- and (E)-isomers. Compare RI values with literature (e.g., (Z)-isomer RI = 1384 vs. (E)-isomer RI = 1350 on DB-Wax) .

- Multivariate Statistics : Apply linear discriminant analysis (LDA) to GC-MS datasets, using (Z)-3-hexen-1-ol formate as a discriminant variable for cultivar differentiation in olive oil studies .

Q. What methodologies assess the ecological toxicity of this compound given limited data?

- Methodological Answer :

- Standardized Bioassays : Follow OECD guidelines (e.g., Test No. 201/202) using Daphnia magna (48-h EC₅₀) and Raphidocelis subcapitata (72-h algal growth inhibition) .

- Stability Monitoring : Use GC-MS to track compound degradation in aquatic systems under controlled pH and temperature .

Experimental Design Considerations

Q. How should researchers design experiments to study the kinetic behavior of this compound in gas-phase reactions?

- Methodological Answer :

- Pseudo-First-Order Kinetics : Measure OH radical reaction rates (e.g., using laser-induced fluorescence) at 20–100 Torr pressure. Validate independence of rate coefficients (k) from pressure variations .

- Temperature Ramp Optimization : Use He carrier gas with temperature ramps (3–10 K/min) to avoid decomposition .

Q. What protocols ensure reproducibility in synthesizing and characterizing this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.